molecular formula C19H14F2N4OS B10797370 8-Benzylsulfanyl-3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazine

8-Benzylsulfanyl-3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B10797370
M. Wt: 384.4 g/mol
InChI Key: JDPMDXDHQOZVJL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of OSM-S-570 involves constructing the thienopyrimidine scaffold, followed by the completion of the halogenated aminothienopyrimidine scaffold. One of the synthetic routes includes the generation of the boronate ester from thiophene starting material . The reaction conditions typically involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the desired product.

Industrial Production Methods

While specific industrial production methods for OSM-S-570 are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

OSM-S-570 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted thienopyrimidine derivatives.

Scientific Research Applications

OSM-S-570 has been primarily studied for its antimalarial properties. It has shown potential in inhibiting the growth of malaria parasites, making it a promising candidate for further development as an antimalarial drug . Additionally, the compound’s structure and reactivity make it a valuable tool in medicinal chemistry research, where it can be used to explore new synthetic pathways and develop novel therapeutic agents.

Mechanism of Action

The exact mechanism of action of OSM-S-570 is not fully understood. it is believed to target specific enzymes or pathways within the malaria parasite, disrupting its ability to replicate and survive. Further research is needed to elucidate the precise molecular targets and pathways involved in its antimalarial activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

OSM-S-570 stands out due to its specific structural features and the synthetic strategies used to develop it. Its unique combination of functional groups and the ability to undergo various chemical reactions make it a versatile compound for further research and development.

Properties

Molecular Formula

C19H14F2N4OS

Molecular Weight

384.4 g/mol

IUPAC Name

8-benzylsulfanyl-3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazine

InChI

InChI=1S/C19H14F2N4OS/c20-19(21)26-15-8-6-14(7-9-15)16-23-24-17-18(22-10-11-25(16)17)27-12-13-4-2-1-3-5-13/h1-11,19H,12H2

InChI Key

JDPMDXDHQOZVJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC=CN3C2=NN=C3C4=CC=C(C=C4)OC(F)F

Origin of Product

United States

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